molecular formula C11H8FNO2 B6366233 6-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one CAS No. 1111111-14-8

6-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one

Cat. No.: B6366233
CAS No.: 1111111-14-8
M. Wt: 205.18 g/mol
InChI Key: AGPGKABTCDOTGY-UHFFFAOYSA-N
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Description

6-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one is a chemical compound with the molecular formula C11H8FN2O2 This compound features a pyridinone core substituted with a fluoro-hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-hydroxybenzaldehyde and 2-pyridone.

    Condensation Reaction: The key step involves a condensation reaction between 3-fluoro-4-hydroxybenzaldehyde and 2-pyridone under basic conditions. This reaction forms the desired pyridinone structure.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing industrial purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction could produce an alcohol derivative.

Scientific Research Applications

6-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.

    Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism by which 6-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluoro and hydroxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-Chloro-4-hydroxyphenyl)pyridin-2(1H)-one
  • 6-(3-Bromo-4-hydroxyphenyl)pyridin-2(1H)-one
  • 6-(3-Methyl-4-hydroxyphenyl)pyridin-2(1H)-one

Uniqueness

6-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, or methyl analogs. The fluoro group can enhance binding affinity to certain targets and improve the compound’s stability.

Properties

IUPAC Name

6-(3-fluoro-4-hydroxyphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c12-8-6-7(4-5-10(8)14)9-2-1-3-11(15)13-9/h1-6,14H,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPGKABTCDOTGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682660
Record name 6-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111111-14-8
Record name 6-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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